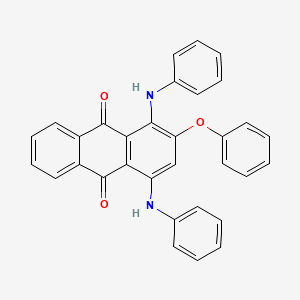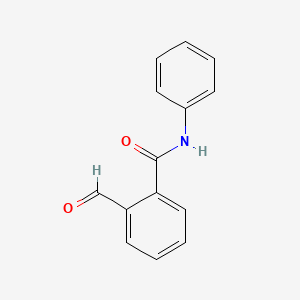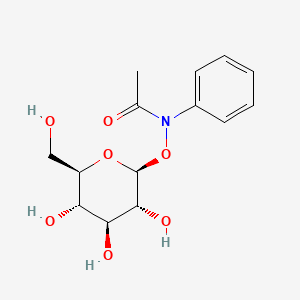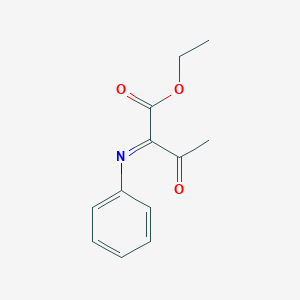
Ethyl (2E)-3-oxo-2-(phenylimino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-3-oxo-2-(phenylimino)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2E)-3-oxo-2-(phenylimino)butanoate can be synthesized through the esterification reaction, where carboxylic acids are heated with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is slow and reversible, and the ester is typically isolated by distillation or extraction methods.
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acyl chlorides or acid anhydrides instead of carboxylic acids to speed up the reaction and increase yield . The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-3-oxo-2-(phenylimino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols.
Reduction: Reduction with lithium aluminum hydride can convert the ester into primary alcohols.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Aminolysis: Amines in the presence of a catalyst.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Aminolysis: Amides.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-3-oxo-2-(phenylimino)butanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in organic reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Ethyl (2E)-3-oxo-2-(phenylimino)butanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release active compounds that interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-3-oxo-2-(phenylimino)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes.
Ethyl butanoate: Used as a flavoring agent in the food industry.
These compounds share similar chemical properties but differ in their specific applications and sensory characteristics.
Eigenschaften
CAS-Nummer |
97985-76-7 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
ethyl 3-oxo-2-phenyliminobutanoate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11(9(2)14)13-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
OFBVHUIPMQLTQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


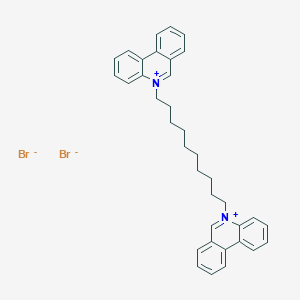
![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)
![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)


![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
